Alpinone
Overview
Description
Alpinone is an anti-inflammatory.
Scientific Research Applications
Antiviral and Immunomodulatory Effects in Aquatic Species
Alpinone, a flavonoid derived from Heliotropium huascoense, shows promising antiviral activity against infectious salmon anemia virus (ISAV) in Atlantic salmon. It acts as a positive regulator of the immune response in salmon kidney cells by upregulating genes involved in antiviral pathways. This includes the upregulation of IFNa, Mx gene, RIG-I, and MDA5, indicating potential as an antiviral and immunomodulatory agent in fish (Benavides et al., 2021). Another study showed that this compound can increase the transcriptional expression of several cytokines, enhancing the immune response against viral infections in Atlantic salmon (Valenzuela et al., 2018).
Anti-inflammatory Properties
This compound 3-acetate, derived from Alpinia japonica, has been found to have significant anti-inflammatory effects. It inhibits inflammation in a mouse model and shows similar bioactivities to hydrocortisone, indicating its potential as a medicinal alternative for treating inflammatory conditions (Kakegawa et al., 2016).
Immunostimulatory Activity in Mammalian Cells
This compound also exhibits immunostimulatory effects in mammalian cells. It has been shown to increase the expression of pro-inflammatory cytokine transcripts in salmonid and stimulate reactive oxygen species production in macrophages, leading to increased proliferation of these cells (Espinoza et al., 2017).
Neuroprotective and Antioxidant Effects
Research on Alpinia oxyphylla, which contains sesquiterpenes similar to this compound, indicates significant neuroprotective activity. This includes enhancing cognitive performance, reducing oxidative stress, and regulating inflammatory responses in the brain, suggesting potential therapeutic applications in neurological conditions (Shi et al., 2014).
Anticancer Properties
Alpinumisoflavone, a compound related to this compound, demonstrates anticancer properties in various cancer cells, including ovarian cancer. It disrupts critical cellular structures and pathways, leading to apoptosis and inhibition of cancer cell growth (Hong et al., 2022). Another study showed that Alpinumisoflavone could suppress hepatocellular carcinoma cell growth through mechanisms like inducing pyroptosis (Zhang et al., 2020).
Hepatoprotective Effects
Alpinia oxyphylla has also demonstrated hepatoprotective effects, suggesting the potential of this compound in protecting against liver damage. This includes ameliorating hepatic injury and oxidative stress induced by toxic substances like CCl4 (Zhang et al., 2017).
Properties
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCKDYYXFOBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963978 | |
Record name | 3,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-13-7 | |
Record name | Alpinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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